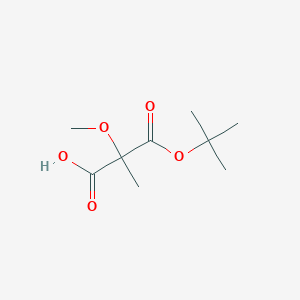

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.222. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of substances in laboratory settings .

Mode of Action

Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases . They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions . The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity .

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process leads to the formation of well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Pharmacokinetics

The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups .

Result of Action

The result of the compound’s action is the formation of well-defined peptoid-based polyacids . These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions . Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment .

Biologische Aktivität

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, also known as a derivative of oxopropanoic acid, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Overview of the Compound

- Chemical Structure : The compound is characterized by the presence of a tert-butoxy group, a methoxy group, and a keto group on a propanoic acid backbone.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS Number : 37472-52-9

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to:

- Influence Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Interact with Enzymes : It may act as an enzyme inhibitor or activator, altering biochemical pathways that lead to various physiological effects.

- Synthesis Applications : It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and polymers.

Cellular Effects

Research indicates that this compound can significantly impact cell function:

- Cell Proliferation : Studies have shown that it can inhibit cell proliferation in certain cancer cell lines.

- Apoptosis Promotion : The compound has been linked to the promotion of apoptosis (programmed cell death) in malignant cells, suggesting potential anticarcinogenic properties.

Antioxidant Properties

This compound exhibits antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals, which helps prevent oxidative stress in cells .

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, researchers observed that derivatives of oxopropanoic acids could inhibit tumor growth in vitro. The mechanism involved the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Study 2: Antioxidant Effects

Another investigation highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative damage in liver cells. The hepatoprotective effects were comparable to established antioxidants like silymarin .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl acetate | Lacks keto group | Low biological activity |

| Tert-butyl alcohol | Contains tert-butoxy group | Minimal biological activity |

| 2-Methyl-3-oxobutyric acid | Lacks methoxy group | Moderate biological activity |

Eigenschaften

IUPAC Name |

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXGIHUNWGURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.